molecular formula C12H10N2O4S2 B2723759 3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 359648-33-2

3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No. B2723759
M. Wt: 310.34
InChI Key: GWFHAPNJNPCKID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C12H10N2O4S2 and its molecular weight is 310.34. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

  • Synthesis of Thiazoles and Their Derivatives: Thiazolidin-4-one derivatives, including those related to the specified compound, have been investigated for their antimicrobial activities. These compounds have shown effectiveness against bacterial isolates like Escherichia coli and Xanthomonas citri, and fungal strains such as Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008).

Anticancer Activity

  • Thiazolidin-4-one Derivatives in Cancer Treatment: Some derivatives of thiazolidin-4-one have been studied for their potential antitumor and anti-inflammatory activities. These compounds were found to exhibit actions exceeding known comparison drugs (Horishny et al., 2020).

Anti-Inflammatory and Antioxidant Activities

  • Celecoxib Derivatives: Derivatives of thiazolidin-4-one, such as those synthesized from celecoxib, have been evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promising results in various assays (Küçükgüzel et al., 2013).

Synthesis and Characterization in Material Science

  • Polyimides with High Refractive Index: Studies have been conducted on aromatic polyimides derived from thiophenyl-substituted benzidines, which are related to thiazolidin-4-one derivatives. These polyimides are transparent and possess high refractive indices, making them useful in material science applications (Tapaswi et al., 2015).

Antimicrobial Studies of Schiff Base Ligands

  • Schiff Bases Derived from Thiazole: Schiff base ligands derived from thiazole, similar in structure to the mentioned compound, have been synthesized and characterized for their antimicrobial activities. These compounds showed moderate activity against various bacteria and fungi (Vinusha et al., 2015).

properties

IUPAC Name

3-ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4S2/c1-2-13-11(16)10(20-12(13)19)6-7-3-4-9(15)8(5-7)14(17)18/h3-6,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFHAPNJNPCKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)O)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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